![molecular formula C10H12ClF2NO3 B2470257 (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride CAS No. 921623-44-1](/img/structure/B2470257.png)
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and (S)-2-amino-3-bromopropanoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. The 4-(difluoromethoxy)benzaldehyde reacts with (S)-2-amino-3-bromopropanoic acid in the presence of a base such as sodium hydroxide to form the intermediate.
Hydrolysis and Purification: The intermediate is then hydrolyzed under acidic conditions to yield the final product, (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. The difluoromethoxy group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved include signal transduction and metabolic pathways, which are critical for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- (2S)-2-Amino-3-[4-(methoxy)phenyl]propanoic acid
- (2S)-2-Amino-3-[4-(fluoromethoxy)phenyl]propanoic acid
Uniqueness
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
921623-44-1 |
|---|---|
Molecular Formula |
C10H12ClF2NO3 |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO3.ClH/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15;/h1-4,8,10H,5,13H2,(H,14,15);1H |
InChI Key |
LWDRCFDXDKENJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


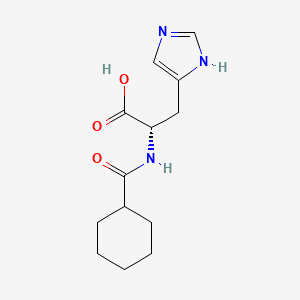
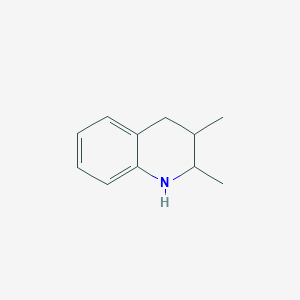


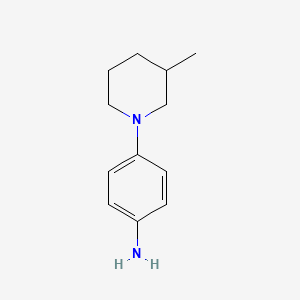
![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)
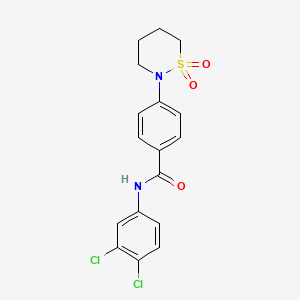
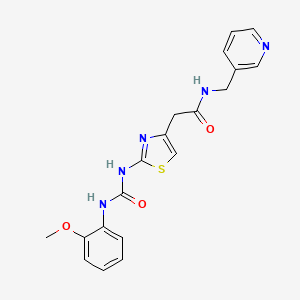
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)
![3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)
![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)
![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-(propan-2-yl)acetamide](/img/structure/B2470192.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2470195.png)
